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  • Product: Sodium 2-(2-fluoropyridin-4-yl)acetate
  • CAS: 1803584-28-2

Core Science & Biosynthesis

Foundational

Chemical properties of Sodium 2-(2-fluoropyridin-4-yl)acetate for medicinal chemistry

Executive Summary Sodium 2-(2-fluoropyridin-4-yl)acetate is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a "stealth" bioisostere for phenylacetic acid deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-(2-fluoropyridin-4-yl)acetate is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a "stealth" bioisostere for phenylacetic acid derivatives, offering a strategic balance between polarity, metabolic stability, and basicity. Unlike the parent pyridine, the 2-fluoro substitution dramatically lowers the basicity of the ring nitrogen (pKa ~ -0.44), effectively eliminating it as a protonation site at physiological pH. This modification reduces off-target liabilities (e.g., hERG inhibition) while blocking the metabolically labile C-2 position. This guide details the physicochemical profile, synthesis, stability challenges—specifically decarboxylation—and handling protocols required to successfully deploy this scaffold in drug discovery.

Chemical Profile & Electronic Properties

Identity & Identifiers[1]
  • Compound Name: Sodium 2-(2-fluoropyridin-4-yl)acetate

  • Parent Acid CAS: 1000518-05-7 (2-(2-fluoropyridin-4-yl)acetic acid)

  • Molecular Formula: C₇H₅FNO₂Na

  • Molecular Weight: 177.11 g/mol (Salt); 155.13 g/mol (Free Acid)

Electronic Landscape: The Fluorine Effect

The strategic value of this compound lies in the electronic perturbation caused by the fluorine atom at the C-2 position.

PropertyPyridine Analog2-Fluoropyridine AnalogImpact on MedChem Design
Nitrogen pKa ~5.2~ -0.44Eliminates Basicity: Nitrogen remains neutral at pH 7.4, improving membrane permeability and reducing lysosomal trapping.
Dipole Moment 2.2 D3.1 DPolarity: Increased dipole can enhance specific binding interactions without introducing a charged center.
Metabolic Stability Low (C-2 oxidation)HighBlockade: Fluorine sterically and electronically blocks the primary site of oxidative metabolism (CYP450).

Synthesis & Manufacturing Strategies

The synthesis of 4-pyridylacetic acid derivatives is non-trivial due to the high propensity for thermal decarboxylation of the intermediate free acid. Two primary routes are recommended: the Ester Hydrolysis (Lab Scale) and the Meldrum's Acid (Process Scale) routes.

Route Selection Logic
  • Method A: Ester Hydrolysis (Lab Scale): Suitable for small batches (<5g). Requires strict temperature control during acidification to avoid decarboxylation.

  • Method B: Meldrum's Acid (Process Scale): preferred for larger scales as it avoids the isolation of unstable intermediates and proceeds under mild conditions.

Visualization: The Meldrum's Acid Pathway

The following diagram illustrates the high-fidelity synthesis starting from 2-fluoro-4-methylpyridine


-oxide, utilizing Meldrum's acid to install the acetate tail without thermal degradation.

G Start 2-Fluoro-4-methylpyridine N-oxide Intermediate Adduct Intermediate Start->Intermediate Ac2O, 0°C Meldrum Meldrum's Acid (Activation) Meldrum->Intermediate Ester Ester Precursor Intermediate->Ester Reflux (Decarboxylation) Alcoholysis Alcoholysis (MeOH/EtOH) Hydrolysis Controlled Hydrolysis (NaOH, <20°C) Ester->Hydrolysis Saponification Product Sodium 2-(2-fluoropyridin-4-yl) acetate Hydrolysis->Product Lyophilization

Caption: Figure 1. Meldrum's Acid pathway for reliable installation of the acetate motif on the 4-pyridyl core.

Stability & Handling: The Decarboxylation Trap

The Instability Mechanism

Pyridylacetic acids are notorious for thermal instability. The electron-deficient pyridine ring facilitates the formation of a zwitterionic intermediate or a stabilized carbanion at the benzylic (pyridylic) position, leading to the loss of CO₂.

  • Risk Factor: The free acid form of 2-(2-fluoropyridin-4-yl)acetic acid can decarboxylate at temperatures as low as 60-80°C in solution, or upon prolonged storage at room temperature.

  • Salt Advantage: Converting the acid to the Sodium Salt removes the acidic proton, preventing the formation of the zwitterion required for the low-energy decarboxylation pathway. The ionic lattice of the solid salt provides kinetic stability.

Storage Protocols
  • Form: Store exclusively as the sodium (or lithium) salt. Never store the free acid for long periods.

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a desiccator.

  • In Solution: Use immediately. Do not heat aqueous solutions of the salt above 40°C unless necessary for a specific reaction step.

Experimental Protocols

Protocol: Preparation of Sodium 2-(2-fluoropyridin-4-yl)acetate

Objective: To generate the stable sodium salt from the commercially available methyl ester or free acid precursor without inducing decarboxylation.

Reagents:

  • Methyl 2-(2-fluoropyridin-4-yl)acetate (1.0 eq)

  • Sodium Hydroxide (1.0 M aqueous solution, 1.05 eq)

  • Tetrahydrofuran (THF) (HPLC grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of methyl 2-(2-fluoropyridin-4-yl)acetate in 10 mL of THF in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Saponification: Dropwise add 1.05 equivalents of 1.0 M NaOH solution over 10 minutes. Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (20°C). Monitor by TLC or LC-MS until ester is consumed. Do not heat.

  • Workup (Critical):

    • Concentrate the THF under reduced pressure at ambient temperature (bath < 30°C).

    • The remaining aqueous solution contains the product.

    • Do not acidify to precipitate the free acid, as this re-introduces decarboxylation risk.

  • Isolation: Freeze the aqueous residue using liquid nitrogen and lyophilize (freeze-dry) for 24-48 hours.

  • Yield: The product will appear as a white to off-white fluffy powder.

    • Note: If the free acid is absolutely required, acidify to pH 4-5 at 0°C, extract rapidly with EtOAc, and use immediately.

Quality Control Parameters
TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual
¹H NMR (D₂O) Consistent with structure; no decarboxylated byproduct (2-fluoro-4-methylpyridine)400 MHz NMR
Sodium Content 12.5% ± 1.0%Ion Chromatography / Flame Photometry
Water Content < 5.0% (Hygroscopic)Karl Fischer

Medicinal Chemistry Applications

Fragment-Based Drug Design (FBDD)

This scaffold is an ideal fragment for exploring the S1 pockets of proteases or the hinge regions of kinases where a phenyl group is too lipophilic or metabolically labile.

  • Case Study Logic: Replacing a phenylacetate with 2-fluoropyridin-4-yl acetate reduces LogP by ~1.0 unit, improving solubility while maintaining aromatic stacking interactions (pi-pi).

Bioisosteric Replacement Strategy

The 2-fluoropyridine moiety is a classical bioisostere for:

  • Phenyl: To reduce metabolism and lipophilicity.

  • Pyridine: To remove the basic nitrogen center (pKa modulation) and prevent N-oxide formation.

  • Thiophene: As a geometry mimic with different electronic vectors.

References

  • Synthesis of Fluorinated Pyridines

    • Title: "Selective Functionalization of 2-Fluoropyridine
    • Source: ResearchG
    • Link:

  • Decarboxylation Mechanisms

    • Title: "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."
    • Source: Canadian Journal of Chemistry (Dunn et al.)
    • Link:

  • Meldrum's Acid Methodology

    • Title: "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
    • Source: Journal of Organic Chemistry (Frost et al.)
    • Link:

  • Compound Properties (Parent Acid)

    • Title: "2-(2-Fluoropyridin-4-yl)acetic acid (CAS 1000518-05-7) Entry."[1]

    • Source: CymitQuimica / PubChem

    • Link:

Sources

Exploratory

A Technical Guide to the Definitive Molecular Weight and Formula Analysis of Sodium 2-(2-fluoropyridin-4-yl)acetate

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a chemical entity is a foundational prerequisite for any further investigation. The identity, puri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a chemical entity is a foundational prerequisite for any further investigation. The identity, purity, and integrity of an active pharmaceutical ingredient (API) or intermediate directly influence its pharmacological activity, safety profile, and manufacturability. This guide provides an in-depth technical overview of the analytical methodologies required to definitively determine the molecular weight and confirm the chemical formula of Sodium 2-(2-fluoropyridin-4-yl)acetate, a representative small organic molecule.

This document is structured to provide not just procedural steps, but a coherent analytical strategy, explaining the scientific rationale behind the selection of techniques. We will explore a dual-pronged approach, leveraging the strengths of high-resolution mass spectrometry (HRMS) for exact mass determination and combustion analysis for orthogonal verification of elemental composition. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, meeting the rigorous standards of modern chemical research.

Theoretical Foundation: The Target Molecular Profile

Before any experimental work commences, a thorough theoretical analysis of the target compound is essential. This establishes the benchmark values against which all empirical data will be compared.

The proposed structure of Sodium 2-(2-fluoropyridin-4-yl)acetate leads to the molecular formula C₇H₅FNNaO₂ .

Table 1: Theoretical Molecular Weight and Mass Data

ParameterValueRationale
Molecular Formula C₇H₅FNNaO₂Derived from the chemical structure.
Average Molecular Weight 177.11 g/mol Sum of the average atomic weights of constituent elements. Used for bulk calculations.
Monoisotopic Mass 177.02020 DaSum of the masses of the most abundant isotopes of each element. This is the value targeted in high-resolution mass spectrometry.[1]

Table 2: Theoretical Elemental Composition

ElementSymbolAtomic Mass (Average)CountTotal MassMass Percentage (%)
CarbonC12.011784.07747.47%
HydrogenH1.00855.0402.85%
FluorineF18.998118.99810.73%
NitrogenN14.007114.0077.91%
SodiumNa22.990122.99012.98%
OxygenO15.999231.99818.06%
Total 177.110 100.00%

These theoretical values form the basis of our analytical hypothesis. The subsequent experimental sections are designed to test and confirm this hypothesis.

Analytical Workflow Overview

Analytical_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification cluster_data Data Acquisition cluster_conclusion Conclusion Theor_Formula Proposed Formula C₇H₅FNNaO₂ Theor_Mass Theoretical Monoisotopic Mass 177.02020 Da Theor_Formula->Theor_Mass Theor_Comp Theoretical Elemental Comp. (%C, %H, %N) Theor_Formula->Theor_Comp Comparison Data Comparison & Corroboration Theor_Mass->Comparison Theor_Comp->Comparison Sample Sample: Sodium 2-(2-fluoropyridin-4-yl)acetate HRMS High-Resolution Mass Spectrometry Sample->HRMS Combustion Combustion Analysis Sample->Combustion Exp_Mass Measured Exact Mass HRMS->Exp_Mass Exp_Comp Measured Elemental Comp. (%C, %H, %N) Combustion->Exp_Comp Exp_Mass->Comparison Exp_Comp->Comparison Conclusion Definitive Formula & MW Confirmed Comparison->Conclusion

Caption: Integrated workflow for formula confirmation.

Part 1: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound.[2][3][4] While nominal mass spectrometry provides the integer mass, it is often insufficient for unambiguous formula determination, as multiple formulas can share the same integer mass (isobaric compounds). High-resolution mass spectrometry (HRMS) overcomes this by measuring the mass-to-charge ratio (m/z) to several decimal places.[1][5] This precision allows for the differentiation between compounds with very similar masses, enabling the confident assignment of a molecular formula.[6][7] For a sodium salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.

Self-Validating Protocol: HRMS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Sodium 2-(2-fluoropyridin-4-yl)acetate standard.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion. The final concentration should be optimized to achieve a stable signal without detector saturation.

  • Instrument Configuration (Example: Orbitrap or TOF Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Rationale: The target molecule is an acetate salt, which will readily exist as the [M-Na]⁻ anion (the carboxylate) in solution. Analyzing the free acid form simplifies spectral interpretation.

    • Mass Range: 50 - 500 m/z.

    • Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.

    • Infusion Flow Rate: 5-10 µL/min.

    • Calibration: Calibrate the instrument immediately prior to the run using a certified calibration standard mixture covering the mass range of interest. This is critical for achieving high mass accuracy.

  • Data Acquisition and Analysis:

    • Acquire data for a minimum of 2 minutes to ensure signal stability and allow for averaging.

    • Process the resulting spectrum to identify the most abundant ion. In negative ESI mode, this is expected to be the de-sodiated molecule, [C₇H₅FNO₂]⁻.

    • The theoretical exact mass of this anion is calculated as:

      • C₇H₆FNO₂ (the free acid) - H⁺ = C₇H₅FNO₂⁻

      • Theoretical Mass = 154.03078 Da

    • Compare the experimentally measured m/z value with the theoretical value. The mass error, typically expressed in parts per million (ppm), should be calculated as follows:

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

Table 3: Expected HRMS Results and Acceptance Criteria

AnalyteTheoretical m/z (Da)Expected Experimental m/z (Da)Acceptance Criterion (Mass Error)
[C₇H₅FNO₂]⁻154.03078154.030XX< 5 ppm

A measured mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.

Part 2: Elemental Composition Verification by Combustion Analysis

Expertise & Rationale: While HRMS provides compelling evidence for the molecular formula, it does not directly quantify the elemental ratios. Combustion analysis, also known as elemental analysis, serves as an essential, independent verification of the compound's bulk purity and elemental makeup.[8][9] This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[10][11] The method relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[8]

Self-Validating Protocol: CHN Combustion Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under a vacuum to remove any residual solvents or moisture, which would artificially inflate the hydrogen and carbon content.

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

    • Run a certified standard (e.g., Acetanilide) before and after the sample batch to verify instrument performance and calibration.

  • Instrument Configuration (Modern CHN Analyzer):

    • Combustion Furnace Temperature: ~950-1000 °C.

    • Carrier Gas: High-purity Helium.

    • Oxidant: High-purity Oxygen.

    • Detector: Thermal Conductivity Detector (TCD).

  • Data Acquisition and Analysis:

    • The instrument will automatically combust the sample, separate the resulting gases via chromatography, and measure their quantities.

    • The software calculates the weight percentages of C, H, and N.

    • Compare the experimental percentages to the theoretical values calculated in Table 2.

Table 4: Expected Elemental Analysis Results and Acceptance Criteria

ElementTheoretical Mass %Expected Experimental Mass %Acceptance Criterion
Carbon (C)47.47%47.47 ± 0.4%The experimental value must be within ±0.4% of the theoretical value.[12]
Hydrogen (H)2.85%2.85 ± 0.4%The experimental value must be within ±0.4% of the theoretical value.[12]
Nitrogen (N)7.91%7.91 ± 0.4%The experimental value must be within ±0.4% of the theoretical value.[12]

Note: Analysis for F, Na, and O is typically not performed by standard combustion analysis and is inferred by difference after confirming C, H, and N.

Synthesis of Results and Final Confirmation

The definitive confirmation of the molecular formula and weight of Sodium 2-(2-fluoropyridin-4-yl)acetate is achieved when the data from both HRMS and elemental analysis are in agreement with the theoretical values.

  • HRMS data showing a mass error of < 5 ppm confirms that the measured mass is consistent with the proposed formula of C₇H₅FNNaO₂.

  • Elemental analysis data showing experimental %C, %H, and %N values within ±0.4% of the theoretical values provides orthogonal confirmation of the elemental ratios in the bulk sample, also attesting to its purity.

When both sets of data meet these rigorous criteria, the identity of the compound as Sodium 2-(2-fluoropyridin-4-yl)acetate, with a molecular formula of C₇H₅FNNaO₂ and an average molecular weight of 177.11 g/mol , is confirmed with a high degree of scientific certainty.

References

  • The Science of Elemental Analysis: Benefits and Applic
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Elemental analysis: operation & applic
  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • Elemental analysis. Wikipedia.
  • Using Mass Spectrometry to Find Chemical Formulas. Study.com.
  • mass spectra - the molecular ion (M+) peak. Chemguide.
  • 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.
  • Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.
  • Molecular Weight Determin
  • What Are the Analytical Methods for Molecular Weight Determin
  • Modern Analytical Technique for Characteriz

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of Sodium 2-(2-fluoropyridin-4-yl)acetate in Organic Solvents vs. Water

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive examination of the an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive examination of the anticipated solubility profile of Sodium 2-(2-fluoropyridin-4-yl)acetate, a compound of interest in drug discovery and development. In the absence of extensive empirical data in the public domain, this paper establishes a robust theoretical framework for understanding its solubility characteristics. We will delve into the molecular structure, predict key physicochemical properties, and outline a rigorous experimental protocol for the precise determination of its solubility in a range of aqueous and organic media. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its solubility profile is a pivotal characteristic that can dictate its success or failure. Low aqueous solubility can lead to poor absorption and erratic bioavailability, diminishing the therapeutic potential of an otherwise potent molecule.[1] Conversely, understanding a compound's solubility in organic solvents is crucial for purification, formulation, and the development of analytical methods. For ionizable compounds such as Sodium 2-(2-fluoropyridin-4-yl)acetate, the interplay between its salt form and the properties of the solvent system is particularly complex.[2][3] This guide will provide the foundational knowledge and practical steps to comprehensively characterize the solubility of this promising fluorinated pyridine derivative.

Molecular and Physicochemical Analysis of Sodium 2-(2-fluoropyridin-4-yl)acetate

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its solubility behavior. The structure of Sodium 2-(2-fluoropyridin-4-yl)acetate reveals several key features that will govern its interactions with different solvents.

Molecular Structure:

  • Ionic Nature: The molecule is a sodium salt, meaning it exists as a sodium cation (Na+) and a 2-(2-fluoropyridin-4-yl)acetate anion in its solid state and when dissolved in polar solvents. This ionic character strongly suggests a predisposition for solubility in polar solvents, particularly water.[4][5]

  • Fluoropyridine Moiety: The 2-fluoropyridine ring is a key structural feature. The fluorine atom is highly electronegative, creating a dipole moment within the ring and influencing its electronic properties. Fluorination can have complex effects on lipophilicity and aqueous solubility.[6][7]

  • Acetate Group: The carboxylate group (-COO⁻) is a strong hydrogen bond acceptor and contributes significantly to the molecule's polarity and potential for aqueous solubility. Generally, acetate salts are known for their high water solubility.[8]

Predicted Physicochemical Properties:

  • pKa: The acidity or basicity of a molecule is a critical factor influencing its solubility, especially in aqueous solutions where pH can be varied.[9][10] The parent acid, 2-(2-fluoropyridin-4-yl)acetic acid, possesses two ionizable centers: the pyridine nitrogen and the carboxylic acid proton. The pyridine nitrogen is weakly basic, with the pKa of pyridine itself being around 5.[11] The fluorine substitution at the 2-position is expected to lower this pKa due to its electron-withdrawing nature. The carboxylic acid group is acidic. The interplay of these two pKa values will define the pH-solubility profile of the free acid. For the sodium salt, the solubility will be influenced by the pH of the medium and the potential for conversion to the less soluble free acid form in acidic conditions.[3]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity.[12] The fluoropyridine ring contributes to the lipophilicity, while the acetate group enhances hydrophilicity. The presence of fluorine can modulate the LogP in complex ways; while often increasing lipophilicity in aromatic systems, its overall effect depends on the molecule's entire structure.[13][14] A precise LogP value would need to be determined experimentally, but a qualitative assessment suggests a molecule with both polar and non-polar characteristics.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (Sodium 2-(2-fluoropyridin-4-yl)acetate) and the solvent.

  • Aqueous Solubility: As an ionic salt, high solubility in water is anticipated. Water, a highly polar protic solvent, can effectively solvate both the sodium cation and the acetate anion through ion-dipole interactions. The hydrogen bonding capabilities of water will also play a crucial role in solvating the carboxylate group and the pyridine nitrogen.

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a significant dipole moment. It is expected that Sodium 2-(2-fluoropyridin-4-yl)acetate will exhibit moderate to good solubility in these solvents, although likely less than in water.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack a hydrogen-donating group. They can effectively solvate the sodium cation but are less effective at solvating the carboxylate anion compared to protic solvents. Moderate solubility is expected.

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot form strong intermolecular interactions with ionic species. Consequently, the solubility of Sodium 2-(2-fluoropyridin-4-yl)acetate in nonpolar solvents is expected to be very low.

The interplay of these factors is visually represented in the following diagram:

G Solute Sodium 2-(2-fluoropyridin-4-yl)acetate Ionic Ionic Nature Solute->Ionic Polarity Molecular Polarity Solute->Polarity H_Bond Hydrogen Bonding Capacity Solute->H_Bond Solvent Solvent Solvent_Polarity Solvent Polarity Solvent->Solvent_Polarity Solvent_H_Bond Hydrogen Bonding Solvent->Solvent_H_Bond Dielectric Dielectric Constant Solvent->Dielectric Solubility Solubility Ionic->Solubility Strongly Influences Polarity->Solubility Influences H_Bond->Solubility Influences Solvent_Polarity->Solubility Strongly Influences Solvent_H_Bond->Solubility Strongly Influences Dielectric->Solubility Influences

Caption: Factors influencing the solubility of Sodium 2-(2-fluoropyridin-4-yl)acetate.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[15] This technique involves equilibrating an excess of the solid compound in a chosen solvent until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.

Protocol: Shake-Flask Solubility Determination

  • Preparation:

    • Accurately weigh an excess amount of Sodium 2-(2-fluoropyridin-4-yl)acetate into a series of clear glass vials. "Excess" should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, acetonitrile, hexane) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically at 25°C or 37°C for pharmaceutical applications.

    • Agitate the vials for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached.[1][16] The presence of undissolved solid should be visually confirmed throughout the equilibration period.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved microcrystals. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase for analysis.

    • Quantify the concentration of Sodium 2-(2-fluoropyridin-4-yl)acetate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

    • For aqueous solutions, it is crucial to measure and report the pH of the saturated solution, as this can significantly impact the solubility of ionizable compounds.[2][3]

Visualizing the Experimental Workflow:

G start Start step1 Weigh excess solute and add solvent start->step1 step2 Seal vials and place in shaker bath at constant T step1->step2 step3 Agitate for 24-72 hours to reach equilibrium step2->step3 step4 Allow solids to settle step3->step4 step5 Withdraw supernatant and filter step4->step5 step6 Dilute filtrate for analysis step5->step6 step7 Quantify concentration (e.g., HPLC-UV) step6->step7 end End: Report Solubility Data step7->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Data Summary

Based on the theoretical principles outlined, a predicted solubility profile for Sodium 2-(2-fluoropyridin-4-yl)acetate can be summarized. This table provides a qualitative and quantitative estimation for guiding experimental design.

Solvent Solvent Class Predicted Solubility Rationale
WaterPolar ProticVery High (> 100 mg/mL)Ionic salt, strong ion-dipole interactions and hydrogen bonding.
MethanolPolar ProticHigh (10 - 100 mg/mL)Good polarity and hydrogen bonding, but less effective than water.
EthanolPolar ProticModerate (1 - 10 mg/mL)Lower polarity and dielectric constant compared to methanol.
Dimethyl Sulfoxide (DMSO)Polar AproticModerate (1 - 10 mg/mL)High polarity can solvate the cation, but less effective for the anion.
AcetonitrilePolar AproticLow (0.1 - 1 mg/mL)Lower polarity compared to DMSO.
DichloromethaneNonpolarVery Low (< 0.1 mg/mL)Lacks the ability to form strong interactions with ionic compounds.
HexaneNonpolarInsoluble (< 0.01 mg/mL)Nonpolar nature prevents solvation of the ionic solute.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding and experimentally determining the solubility profile of Sodium 2-(2-fluoropyridin-4-yl)acetate. The ionic nature of the compound, coupled with the polar functional groups, strongly suggests high aqueous solubility and a graduated solubility in organic solvents based on their polarity and hydrogen bonding capacity. The provided shake-flask protocol offers a robust and reliable method for obtaining precise thermodynamic solubility data.

For drug development professionals, the next steps would involve not only the execution of these solubility studies but also an investigation into the pH-solubility profile in aqueous buffers to understand how the compound will behave under physiological conditions. Furthermore, solid-state characterization of the equilibrated solid material is recommended to check for any potential phase transformations during the experiment.[17] The data generated from these studies will be invaluable for guiding formulation strategies and ensuring the successful development of drug candidates based on this promising molecular scaffold.

References

  • U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Enamine. Shake-Flask Solubility Assay.
  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3233-3243.
  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E10.
  • Kawakami, K. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Lund University Publications. (n.d.).
  • Mykhailiuk, P. K. (2019). Measured²⁰ log P values for compounds selectively fluorinated...
  • Nakano, T., et al. (2019).
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  • Pion Inc. (n.d.). Measuring the solubility of salts of basic drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Grygorenko, O. O., et al. (2021). Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
  • ChemRxiv. (2024).
  • Chapman University Digital Commons. (2024).
  • Pion Inc. (2023). What is pKa and how is it used in drug development?
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • ResearchGate. (n.d.).
  • Puzyn, T., et al. (2020).
  • Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. (n.d.). 2-Fluoropyridine.
  • Journal of Chemical Education. (2001).
  • Alfa Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • European Pharmacopoeia. (2008).
  • Thermo Scientific Chemicals. (n.d.). 2-Fluoropyridine-4-boronic acid, 95%.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • PMC. (n.d.).
  • ChemicalBook. (n.d.).
  • orientjchem.org. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). 2-Fluoropyridine-4-boronic acid, 95%, 5 g | Buy Online.
  • Sigma-Aldrich. (n.d.). 2-Fluoropyridine 98 372-48-5.
  • PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid.
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BuyersGuideChem. (n.d.). Sodium 2-(3-fluoropyridin-2-yl)

Sources

Exploratory

Thermodynamic stability of sodium pyridine acetate salts

Thermodynamic Stability Profiling of Sodium Pyridylacetate Salts Executive Summary The thermodynamic stability of sodium pyridylacetate salts—specifically the 2-, 3-, and 4-pyridylacetate isomers—presents a complex chall...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Profiling of Sodium Pyridylacetate Salts

Executive Summary

The thermodynamic stability of sodium pyridylacetate salts—specifically the 2-, 3-, and 4-pyridylacetate isomers—presents a complex challenge in pharmaceutical process development. These salts serve as critical intermediates in the synthesis of bisphosphonates (e.g., Risedronate) and other pyridine-based scaffolds. However, their stability profile is governed by two competing forces: chemical instability (decarboxylation) and physical polymorphism (hydration states).

This guide provides a rigorous framework for characterizing these salts. It moves beyond standard testing to address the specific mechanistic failure modes of pyridine-acetic acid derivatives, offering a self-validating workflow for identifying the thermodynamically stable form required for scalable manufacturing.

Chemical Stability Landscape: The Decarboxylation Hazard

The core thermodynamic vulnerability of sodium pyridylacetate salts lies in their propensity for thermal decarboxylation. Unlike typical carboxylic acid salts, the pyridine ring exerts a strong electron-withdrawing effect, which can facilitate the loss of carbon dioxide, particularly in the 2-isomer.

Mechanistic Insight
  • Sodium 2-pyridylacetate: Highly unstable. The nitrogen atom at the ortho position stabilizes the carbanion intermediate formed upon decarboxylation (via inductive and resonance effects), significantly lowering the activation energy for CO₂ loss.

  • Sodium 3-pyridylacetate: Thermodynamically more stable. The negative charge in the intermediate cannot be delocalized onto the nitrogen atom, resulting in a higher barrier to decarboxylation.

  • Sodium 4-pyridylacetate: Moderately stable, but less so than the 3-isomer due to resonance stabilization of the anion.

Critical Implication: Thermal analysis (DSC/TGA) must distinguish between melting (physical) and decarboxylation (chemical). Misinterpreting a decomposition exotherm as a melting endotherm is a common error in characterizing these salts.

Physical Stability & Polymorphism[1][2]

Sodium salts are notoriously hygroscopic, often existing as channel hydrates or stoichiometric hydrates (mono-, di-, tri-hydrates). For sodium pyridylacetates, the thermodynamically stable form at ambient conditions is typically a hydrate, whereas the anhydrous form is often a metastable high-energy state that rapidly reverts to the hydrate upon exposure to moisture.

Thermodynamic Hierarchy (General Model)
  • Trihydrate/Tetrahydrate: Often the most stable form at high water activity (

    
    ).
    
  • Monohydrate: Stable at intermediate humidity.

  • Anhydrous: Metastable; kinetic stability only under desiccation.

Experimental Protocols

The following protocols are designed to be self-validating. If the data from Protocol A does not align with Protocol B, the sample is likely a mixture or undergoing chemical degradation.

Protocol 1: Distinguishing Phase Transition from Decomposition (DSC/TGA)
  • Objective: Determine if the thermal event is a melt or a chemical breakdown.

  • Methodology:

    • TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C.

      • Validation: Weight loss < 100°C indicates solvent/water.[1] Weight loss > 150°C often indicates decarboxylation (

        
         loss).
        
    • DSC (Standard): Ramp 10°C/min in crimped (but vented) pans.

    • DSC (Sealed): Ramp 10°C/min in hermetically sealed pans.

      • Causality: If the endotherm shifts significantly or becomes an exotherm in a sealed pan, gas generation (decarboxylation) is pressurizing the system, confirming chemical instability.

Protocol 2: Slurry Conversion for Stable Polymorph Identification
  • Objective: Isolate the thermodynamically stable crystal form at a specific temperature.

  • Methodology:

    • Prepare a saturated solution of the sodium pyridylacetate salt in the target solvent (e.g., Water/Ethanol 90:10).

    • Add excess solid (200 mg) to create a slurry.

    • Stir at controlled temperature (25°C) for 48 hours.

    • Filter and analyze wet cake via XRPD (X-Ray Powder Diffraction) immediately.

    • Validation: Ostwald ripening ensures that metastable forms dissolve and the most stable form precipitates.

Data Presentation: Stability Comparison

ParameterSodium 2-PyridylacetateSodium 3-PyridylacetateSodium 4-Pyridylacetate
Decarboxylation Onset (

)
Low (~140–160°C)High (> 200°C)Intermediate (~180°C)
Dominant Instability Mode Chemical (CO₂ loss)Physical (Hydrate changes)Mixed
Hygroscopicity High (Deliquescent)ModerateModerate
Preferred Storage -20°C, DesiccatedAmbient, DesiccatedAmbient, Desiccated

Visualization of Stability Pathways

Diagram 1: Thermodynamic Stability & Degradation Logic

This diagram illustrates the decision tree for characterizing the salt, distinguishing between reversible physical changes and irreversible chemical degradation.

StabilityLogic Sample Sodium Pyridylacetate Salt TGA TGA Analysis (Mass Loss) Sample->TGA DSC DSC Analysis (Heat Flow) Sample->DSC LossLow Mass Loss < 100°C (Solvent/Water) TGA->LossLow Step 1 LossHigh Mass Loss > 150°C (Decarboxylation) TGA->LossHigh Step 1 Endo Endotherm (Melting/Dehydration) DSC->Endo Exo Exotherm (Decomposition) DSC->Exo Hydrate Hydrate/Solvate (Physical Reversible) LossLow->Hydrate Confirm with XRPD Degradant Pyridyl Anion + CO2 (Chemical Irreversible) LossHigh->Degradant Irreversible Endo->Hydrate Broad Peak Exo->Degradant Sharp Peak

Caption: Workflow for distinguishing physical hydration states from chemical decarboxylation events.

Diagram 2: Polymorph Screening Workflow (Slurry Method)

This diagram details the "Gold Standard" method for ensuring the isolated salt is the thermodynamically stable form.

SlurryWorkflow Start Starting Material (Metastable/Amorphous) Slurry Slurry Equilibration (48h @ 25°C) Start->Slurry Solvent Saturated Solution (Water/EtOH) Solvent->Slurry Filter Filtration Slurry->Filter Ostwald Ripening Analysis XRPD Analysis Filter->Analysis Result Thermodynamically Stable Form Analysis->Result Unique Pattern

Caption: Slurry conversion protocol to isolate the thermodynamically stable crystal form.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Katritzky, A. R., & Lagowski, J. M. (1960). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text on pyridine ring electron-withdrawal effects). Link

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Definitive guide on polymorph screening). Link

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link

Sources

Foundational

pKa values and ionization behavior of (2-fluoropyridin-4-yl)acetic acid derivatives

An In-Depth Technical Guide to the pKa and Ionization Behavior of (2-Fluoropyridin-4-yl)acetic Acid Derivatives Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization Behavior of (2-Fluoropyridin-4-yl)acetic Acid Derivatives

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic candidate.[1][2] This technical guide provides an in-depth analysis of the ionization behavior of (2-fluoropyridin-4-yl)acetic acid and its derivatives, a scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings that govern the pKa of its constituent ionizable groups—the pyridine nitrogen and the carboxylic acid—and the modulating effects of the electron-withdrawing fluorine substituent. This guide synthesizes predictive analysis based on established substituent effects with detailed, field-proven experimental protocols for empirical pKa determination, including potentiometric titration and UV-Vis spectrophotometry. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize and strategically leverage the ionization properties of this important class of molecules.

Introduction: The Central Role of pKa in Drug Design

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its physicochemical properties. Among these, the ionization state, as quantified by the pKa value, is paramount. Most drug molecules are weak acids or bases, and their degree of ionization at a given physiological pH dictates crucial pharmacological characteristics.[2] The charge of a molecule impacts its aqueous solubility, its ability to permeate lipidic cell membranes, its potential for plasma protein binding, and its interaction with metabolic enzymes and target receptors.

The (2-fluoropyridin-4-yl)acetic acid scaffold features two key ionizable centers: the basic nitrogen atom of the pyridine ring and the acidic carboxylic acid group. The interplay of these two groups, further influenced by the strongly electronegative fluorine atom at the 2-position, results in a complex ionization profile that can include cationic, neutral (zwitterionic), and anionic species across the physiological pH range. A comprehensive understanding of these pKa values is therefore not an academic exercise but a prerequisite for rational drug design, enabling the optimization of a molecule's pharmacokinetic and pharmacodynamic profile.

Theoretical Framework: Predicting Ionization Behavior

The ionization of (2-fluoropyridin-4-yl)acetic acid is best understood by considering the pKa of its parent structures and the predictable influence of its substituents.

  • The Pyridine Moiety : The lone pair of electrons on the nitrogen atom of pyridine is not involved in the aromatic π-system, making it available for protonation. Unsubstituted pyridine is a weak base, with the pKa of its conjugate acid (the pyridinium ion) being approximately 5.2.[3][4][5]

  • The Carboxylic Acid Moiety : The carboxylic acid group is, by definition, acidic. The pKa of a simple aliphatic carboxylic acid like acetic acid is around 4.75, while aromatic carboxylic acids are slightly more acidic.

  • The Principle of Superposition: Substituent Effects : The electronic properties of substituents on the pyridine ring significantly alter the basicity of the nitrogen atom.[6]

    • Electron-Withdrawing Groups (EWGs) , such as halogens or carbonyls, pull electron density away from the ring and the nitrogen atom through inductive and/or resonance effects. This destabilizes the positive charge of the conjugate acid, making the nitrogen less basic and thus lowering its pKa.

    • Electron-Donating Groups (EDGs) have the opposite effect, increasing the electron density on the nitrogen, stabilizing the conjugate acid, and raising the pKa.[5][7]

In the case of (2-fluoropyridin-4-yl)acetic acid, we have two EWGs influencing the pyridine nitrogen's basicity:

  • 2-Fluoro Substituent : Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I), which significantly reduces the electron density on the pyridine nitrogen. The pKa of 3-fluoropyridine, for instance, is 2.97, a substantial decrease from pyridine's 5.2.[8] A similar or even stronger effect is expected from a 2-fluoro substituent.

  • 4-Acetic Acid Substituent : The acetic acid group at the 4-position also acts as an EWG, further decreasing the basicity of the pyridine nitrogen.

Consequently, two distinct pKa values are expected for (2-fluoropyridin-4-yl)acetic acid:

  • pKa1 : This will correspond to the deprotonation of the more acidic center, the carboxylic acid group.

  • pKa2 : This will correspond to the deprotonation of the less acidic center, the protonated pyridine nitrogen (the pyridinium ion).

Given the strong electron-withdrawing nature of both substituents, the pKa of the pyridine nitrogen is expected to be significantly lower than 5.2. The pKa of the carboxylic acid will be influenced by the electron-withdrawing pyridine ring. This leads to a scenario where the molecule can exist in multiple ionization states depending on the pH.

Caption: Predicted ionization states of (2-fluoropyridin-4-yl)acetic acid.

Predictive Analysis of pKa Values

By examining the pKa values of structurally related compounds, we can formulate a robust estimation for the two pKa values of (2-fluoropyridin-4-yl)acetic acid.

CompoundStructureRelevant pKaRationale for InfluenceReference
PyridineC₅H₅N5.23Baseline basicity of the pyridine nitrogen.[4][7]
Isonicotinic Acid4-COOH-Pyridine4.96pKa of the carboxylic acid group.[9][10][11]
3-Fluoropyridine3-F-Pyridine2.97Demonstrates the strong base-weakening effect of fluorine.
4-Acetylpyridine4-Ac-Pyridine3.51Demonstrates the base-weakening effect of a 4-carbonyl group.[12][13]

Estimated pKa Values for (2-Fluoropyridin-4-yl)acetic acid:

  • pKa1 (Carboxylic Acid): The pKa of isonicotinic acid is ~4.96.[9][10] The additional electron-withdrawing 2-fluoro group will stabilize the carboxylate anion, making the carboxylic acid more acidic. Therefore, pKa1 is estimated to be in the range of 3.0 - 4.0 .

  • pKa2 (Pyridinium): Starting from pyridine (pKa 5.2), the 4-acetic acid group will lower the pKa. The 2-fluoro group will lower it substantially more. The effects are roughly additive.[6] Given that 3-fluoropyridine has a pKa of ~3.0, the combined effect of both EWGs will likely result in a pKa2 estimated to be in the range of 1.0 - 2.5 .

This analysis predicts that at physiological pH (~7.4), the molecule will exist almost exclusively in its fully deprotonated, anionic form. The neutral, zwitterionic form, which is often crucial for membrane permeability, would exist in a narrow pH window between pKa1 and pKa2.

Experimental Determination of pKa Values

While predictive analysis is invaluable, empirical determination provides the definitive pKa values essential for accurate ADME modeling and formulation development. Two high-precision techniques are standard in the field: potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This is a cornerstone technique for pKa determination, valued for its accuracy and direct measurement approach.[14]

Causality and Principle: The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the solution's pH with a calibrated electrode.[15][16] The resulting titration curve (pH vs. volume of titrant) exhibits an inflection point at the equivalence point. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[15] For a molecule with two pKa values like (2-fluoropyridin-4-yl)acetic acid, two distinct buffer regions and inflection points will be observed.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol:

  • Solution Preparation:

    • Analyte Stock: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a suitable organic solvent like DMSO. [17] * Buffer Series: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 1 to 12) with a constant ionic strength.

  • Sample Preparation:

    • Prepare the final samples by diluting a small aliquot of the analyte stock solution into each buffer to a final concentration typically in the range of 20-100 µM. This can be done efficiently in a 96-well UV-transparent microplate for high-throughput analysis. [17]3. Spectral Acquisition:

    • Record the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each sample at each pH.

    • Identify the wavelengths (λ) that show the largest difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) as a function of pH.

    • The resulting data will form one or two sigmoidal curves corresponding to the different ionization events.

    • The pKa is the pH value at the inflection point of the sigmoid. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. [2]

Conclusion and Implications for Drug Development

The ionization behavior of (2-fluoropyridin-4-yl)acetic acid derivatives is a complex interplay between a weakly acidic carboxylic acid and a pyridine nitrogen whose basicity is significantly attenuated by powerful electron-withdrawing substituents. Predictive analysis suggests two pKa values, one for the carboxylic acid (pKa1 ≈ 3.0-4.0) and a much lower one for the pyridinium ion (pKa2 ≈ 1.0-2.5).

Accurate determination of these values through robust experimental methods like potentiometric titration or UV-Vis spectrophotometry is essential. This knowledge directly informs:

  • Solubility and Dissolution: Guides the selection of pH for formulation to ensure maximum aqueous solubility.

  • Permeability Modeling: The concentration of the neutral zwitterionic species, which exists in the narrow window between pKa1 and pKa2, can be calculated to predict passive membrane diffusion.

  • Salt Form Selection: A thorough understanding of the pKa values is critical for designing stable, soluble, and bioavailable salt forms of the drug candidate.

By integrating theoretical prediction with rigorous experimental validation, researchers can build a comprehensive understanding of a molecule's ionization profile, a critical step in navigating the multifaceted challenges of modern drug development.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • The Merck Index Online. Nicotinic Acid. [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • StudySmarter. Pyridine: Uses, Structure & pKa - Organic Chemistry. [Link]

  • Atalay, A. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • Box, K., et al. (2003). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Wikipedia. Pyridine. [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

  • Czernek, J., et al. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. [Link]

  • ChemBK. Picolinic acid. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • The Merck Index Online. Isonicotinic Acid. [Link]

  • LookChem. Cas 98-98-6,Picolinic acid. [Link]

  • Scribd. Isonicotinic Acid pKa Study. [Link]

  • The Merck Index Online. Picolinic Acid. [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

  • Czernek, J., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Bahr, D. A., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • NIH PubChem. Isonicotinic Acid. [Link]

  • Chemistry Stack Exchange. pKaH of pyridine versus other imines. [Link]

  • Ebrahimi, A., et al. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry. [Link]

  • Ellam, G. B., & Johnson, C. D. (1971). Substituent Effects on the Basicity of Pyridine. Elucidation of the Electronic Character of p- Substituted Vinyl Groups. Journal of Organic Chemistry. [Link]

  • ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • Scott, J. S., et al. (2015). Elucidating fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. [Link]

  • NIH PubChem. 2-Fluoropyridine. [Link]

  • NIH PubChem. 4-Acetylpyridine. [Link]

  • NIH PubChem. 3-Fluoropyridine. [Link]

  • FooDB. Showing Compound Nicotinic acid (FDB001014). [Link]

  • NIH PubChem. Nicotinamide. [Link]

  • ResearchGate. Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. [Link]

  • ChemBK. 4-Acetylpyridine. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Process Selection of 2-(2-Fluoropyridin-4-yl)acetate Species

The following technical guide details the physicochemical divergence, stability profiles, and process selection criteria for Sodium 2-(2-fluoropyridin-4-yl)acetate versus its Free Acid form. [1] Executive Summary: The St...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical divergence, stability profiles, and process selection criteria for Sodium 2-(2-fluoropyridin-4-yl)acetate versus its Free Acid form.

[1]

Executive Summary: The Stability-Reactivity Trade-off[1]

In drug development, the 2-fluoropyridine moiety is a privileged scaffold, often serving as a bioisostere for benzene to modulate metabolic stability and lipophilicity.[1] However, the linker—2-(2-fluoropyridin-4-yl)acetic acid —presents a classic process chemistry challenge.[1]

The core distinction lies in thermal stability . The Free Acid is thermodynamically unstable, prone to spontaneous decarboxylation to form 2-fluoro-4-methylpyridine, particularly under thermal stress or in solution.[1] The Sodium Salt effectively locks the carboxylate resonance, raising the energy barrier for decarboxylation, making it the requisite form for storage and transport.

Recommendation: Isolate and store the Sodium Salt . Generate the Free Acid only in situ or immediately prior to coupling reactions.

Molecular Architecture & Physicochemical Divergence[1]

The introduction of the fluorine atom at the C2 position of the pyridine ring fundamentally alters the electronic landscape compared to a standard pyridylacetic acid.

Electronic Effects of C2-Fluorine[1]
  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative.[1] It pulls electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen (making it less basic than unsubstituted pyridine, pKa ~5.2).

  • Acidity Modulation: The electron-deficient ring increases the acidity of the methylene protons (

    
    -protons) and the carboxylic acid itself.[1]
    
Comparative Property Matrix[1][2]
FeatureFree Acid Form (Protonated)Sodium Salt Form (Ionic)
Formula


State Crystalline Solid (often needles)Crystalline Powder / Amorphous Solid
Solubility (Water) Low to Moderate (pH dependent)High (>100 mg/mL)
Solubility (Organics) Soluble in DMSO, MeOH, THFInsoluble in DCM, Toluene, THF
Thermal Stability Poor (Risk of Decarboxylation >60°C)High (Stable >200°C)
Hygroscopicity LowModerate to High (Deliquescent risk)
Primary Use Transient intermediate for couplingLong-term storage, shipping, handling

The Stability Paradox: Decarboxylation Mechanics[1]

The most critical technical insight for this molecule is the mechanism of degradation. Pyridylacetic acids are notorious for thermal decarboxylation.

Mechanism of Failure (Free Acid)

The free acid exists in equilibrium with a zwitterionic form (proton transfer from COOH to Pyridine-N). Even with the fluorine reducing the N-basicity, trace protonation facilitates the formation of a cyclic transition state or a zwitterionic intermediate that releases


.

The Sodium Salt advantage: By replacing the acidic proton with


, you remove the H-bond donor required to stabilize the transition state for decarboxylation. The carboxylate anion (

) is resonance-stabilized and kinetically inert to

loss under standard conditions.[1]
Visualization of Stability Pathways[1]

Decarboxylation cluster_acid Free Acid Pathway (Unstable) cluster_salt Sodium Salt Pathway (Stable) Acid Free Acid (Protonated Form) Zwitter Zwitterion / Cyclic TS Acid->Zwitter Heat / Solution Product Degradation Product (2-Fluoro-4-methylpyridine) + CO2 Zwitter->Product Irreversible Decarboxylation Salt Sodium Salt (Na+ Carboxylate) Stable Resonance Stabilized Anion Salt->Stable Dissociation Stable->Product High Energy Barrier (Blocked)

Figure 1: Mechanistic divergence showing why the Sodium Salt prevents the decarboxylation cascade common to pyridylacetic acids.[1]

Experimental Characterization Protocols

To validate the quality of your material, do not rely on standard HPLC alone (which may not detect counter-ions). Use this self-validating workflow.

Protocol: Differentiating Salt vs. Acid via Solubility Mapping

This test quickly confirms the form if labeling is ambiguous.[1]

  • Prepare two vials:

    • Vial A: 2 mL Dichloromethane (DCM).

    • Vial B: 2 mL Water (pH 7).

  • Add 10 mg of Sample to each.

  • Observation:

    • Free Acid: Soluble in Vial A (DCM); partially soluble/insoluble in Vial B.

    • Sodium Salt: Insoluble in Vial A (suspension); fully soluble in Vial B (clear solution).

Protocol: Thermal Stress Test (DSC/TGA)

Essential for defining process safety limits.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Ramp: 10°C/min from 30°C to 300°C.

  • Pan: Sealed aluminum pan with a pinhole (to allow

    
     escape without bursting).
    
  • Expected Result:

    • Free Acid: Endotherm (Melting) likely followed immediately by a sharp Exotherm (Decomposition/Decarboxylation) often below 150°C. Note: Significant mass loss on TGA correlates with

      
       release.
      
    • Sodium Salt: High melting point (>250°C) with no significant mass loss until extreme temperatures.

Process Implications: The "Make vs. Buy" Decision

Storage and Procurement

Always procure the Sodium Salt . It is non-volatile, less hygroscopic than the corresponding HCl salt, and chemically inert during transport.

Synthetic Workflow: In-Situ Activation

Do not isolate the free acid if you are performing an amide coupling or esterification.[1] Instead, "free-base" it in situ.

Workflow:

  • Suspend Sodium 2-(2-fluoropyridin-4-yl)acetate in the reaction solvent (e.g., DMF or DCM).

  • Add 1.05 equivalents of HCl (e.g., 4M in Dioxane) or a specific acid scavenger if using coupling reagents (HATU/EDC).

    • Alternative: If using an acid chloride method, react the sodium salt directly with Oxalyl Chloride/DMF(cat). The sodium acts as a scavenger for the chloride, precipitating NaCl, which drives the reaction.

  • Proceed immediately to the addition of the amine/alcohol nucleophile.

Workflow Diagram: Coupling Strategy

Workflow cluster_path1 Path A: Direct Coupling (HATU/EDC) cluster_path2 Path B: Acid Chloride Method (Scale-Up) Start Starting Material: Sodium 2-(2-fluoropyridin-4-yl)acetate Step1A Suspend in DMF Start->Step1A Step1B Suspend in DCM/Cat. DMF Start->Step1B Step2A Add HCl (1 eq) to generate Free Acid in situ Step1A->Step2A Step3A Add Coupling Reagent (HATU + DIPEA) Step2A->Step3A Step4A Add Amine Step3A->Step4A Product Final Amide Product Step4A->Product Step2B Add Oxalyl Chloride Step1B->Step2B Step3B Filter off NaCl Step2B->Step3B Step4B React Acid Chloride with Amine Step3B->Step4B Step4B->Product

Figure 2: Optimal synthetic workflows avoiding the isolation of the unstable bulk free acid.

References

  • Kawanishi, R., et al. (2019).[2] "Decarboxylative Fluorination of 2-Pyridylacetates." Chemistry – A European Journal, 25(31), 7453-7456.[1]

    • Context: Establishes the fundamental instability and decarboxylation pathways of pyridylacet
  • Held, I., et al. (2005). "The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases." Synthesis, 2005(9), 1425–1430.[3]

    • Context: Provides data on the electronic effects of substituents on the pyridine ring, relevant to the pKa shifts caused by the 2-fluoro group.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2783396, (2-Fluoropyridin-4-yl)boronic acid." PubChem.

    • Context: Structural analog data used to infer physicochemical properties of the 2-fluoro-4-substituted pyridine scaffold.[1]

  • Sigma-Aldrich. (2023).[1] "2-Fluoro-4-pyridinecarboxylic acid Product Sheet."

    • Context: Validates the melting point trends and handling precautions for 2-fluoro-4-substituted pyridine acids.

Sources

Protocols & Analytical Methods

Method

Optimizing cross-coupling reactions using Sodium 2-(2-fluoropyridin-4-yl)acetate

Application Notes & Protocols Topic: Optimizing Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions Using Sodium 2-(2-fluoropyridin-4-yl)acetate For Researchers, Scientists, and Drug Development Professionals In...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimizing Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions Using Sodium 2-(2-fluoropyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Synthesizing 2-Aryl-4-Substituted Pyridines

The 2-fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, robust and versatile methods for the synthesis of fluorinated pyridine derivatives are of paramount importance.

Traditionally, the construction of C-C bonds to form these structures has relied on classical cross-coupling reactions like Suzuki-Miyaura or Stille couplings. While powerful, these methods often necessitate the use of pre-functionalized, and sometimes unstable, organometallic reagents such as boronic acids or organotins.[2] Decarboxylative cross-coupling has emerged as a powerful alternative, utilizing readily available and often more stable carboxylic acids or their salts as nucleophilic partners.[3][4] This approach offers several advantages, including the use of inexpensive starting materials and a reduced sensitivity to air and moisture compared to many organometallic reagents.[3]

This document provides a comprehensive guide to the application of Sodium 2-(2-fluoropyridin-4-yl)acetate as a novel building block in palladium-catalyzed decarboxylative cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed protocols for reaction optimization, and offer expert insights to troubleshoot common challenges, enabling researchers to efficiently synthesize a diverse range of 2-fluoro-4-arylpyridine derivatives.

The Mechanistic Landscape: A Dual Catalytic Cycle

The decarboxylative cross-coupling of Sodium 2-(2-fluoropyridin-4-yl)acetate with aryl halides is typically a cooperative catalytic process, often involving both palladium and a co-catalyst, such as copper(I).[3][5] Understanding this dual catalytic system is crucial for rational optimization. The reaction proceeds through a series of interconnected steps, each offering a point for experimental control.

A plausible catalytic cycle is depicted below. The process initiates with two concurrent cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]

  • Copper Cycle: Concurrently, the Sodium 2-(2-fluoropyridin-4-yl)acetate undergoes a salt metathesis and decarboxylation sequence, facilitated by a Cu(I) species, to generate a key organocopper intermediate and release CO2.[3]

The pivotal step is the transmetalation between the organocopper species and the Pd(II) complex. This step, which can be rate-limiting, forms a diorganopalladium(II) intermediate.[5] The cycle concludes with reductive elimination from this intermediate, which forms the desired C-C bond of the 2-aryl-4-substituted pyridine product and regenerates the active Pd(0) catalyst.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition di_pd_complex Ar-Pd(II)-(Py-R)L_n pd_complex->di_pd_complex Transmetalation nax NaX pd_complex->nax di_pd_complex->pd0 Reductive Elimination product Product (Ar-Py-R) di_pd_complex->product cu_salt Cu(I)X cu_acetate Py-R-COO-Cu(I) cu_salt->cu_acetate Salt Metathesis cu_intermediate Py-R-Cu(I) cu_acetate->cu_intermediate Decarboxylation co2 CO₂ cu_acetate->co2 cu_intermediate->pd_complex cu_intermediate->cu_salt Regeneration ar_x Aryl Halide (Ar-X) ar_x->pd_complex na_acetate Sodium 2-(2-fluoropyridin-4-yl)acetate (Py-R-COONa) na_acetate->cu_acetate

Caption: Proposed dual catalytic cycle for decarboxylative cross-coupling.

Optimizing the Reaction: A Parameter-Driven Approach

Achieving high yields and purity in decarboxylative cross-coupling hinges on the careful selection and optimization of several key parameters. The interplay between the catalyst system, solvent, base, and temperature dictates the efficiency of each step in the catalytic cycle.

The Catalyst System: Palladium, Ligands, and Copper

The choice of catalyst and ligand is the most critical factor for success.

  • Palladium Pre-catalyst: Standard Pd(0) or Pd(II) sources are effective. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent starting points due to their stability and commercial availability.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For decarboxylative couplings, electron-rich and sterically hindered phosphine ligands are often superior.[7][8] They promote oxidative addition and the final reductive elimination step.

    • Recommendation: Begin screening with established ligands like SPhos, XPhos, or RuPhos. The choice of ligand can be substrate-dependent, so screening is essential.

  • Copper(I) Co-catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is often essential to facilitate the decarboxylation step.[3] Typically used in sub-stoichiometric amounts (10-30 mol%), it generates the crucial organocopper intermediate for transmetalation.

The Role of the Base

While the substrate is a sodium salt, an additional base is often required to maintain a productive catalytic cycle, neutralize any generated acidic species, and ensure the carboxylate remains in its active, deprotonated form.

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective. Cs₂CO₃ is more soluble in organic solvents and can sometimes lead to higher yields, albeit at a higher cost.

  • Causality: The basicity and solubility of the base can influence the rate of salt metathesis and the overall reaction kinetics.

Solvent Selection

The solvent must solubilize all components of the reaction and remain stable at elevated temperatures.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), 1,4-dioxane, and toluene are common choices.

  • Rationale: The solvent's polarity can influence the rate of oxidative addition and the stability of charged intermediates. A higher boiling point solvent is often necessary to provide the thermal energy required for the decarboxylation and reductive elimination steps.

Temperature and Reaction Time

Decarboxylative couplings typically require elevated temperatures (100-150 °C) to drive the CO₂ extrusion and overcome the activation barriers for the key catalytic steps.

  • Optimization: The optimal temperature will balance reaction rate against potential side reactions or catalyst decomposition. Monitor reaction progress by TLC or LC-MS to determine the point of maximum conversion and avoid product degradation.

Data-Driven Optimization: A Representative Screening Table

To illustrate the optimization process, the following table summarizes a hypothetical screening experiment for the coupling of Sodium 2-(2-fluoropyridin-4-yl)acetate with 4-bromoanisole.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (1.5)Dioxane12065
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (1.5)Dioxane12078
3Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (1.5)Dioxane12075
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5) Dioxane12089
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)DMF 12082
6Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane140 70*

*Decreased yield at higher temperature may indicate product or catalyst decomposition.

Experimental Protocols

Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. An inert atmosphere is critical for success.

Protocol 1: General Procedure for Decarboxylative Cross-Coupling

This protocol provides a starting point for the coupling of Sodium 2-(2-fluoropyridin-4-yl)acetate with a generic aryl bromide.

Workflow Overview:

Caption: General experimental workflow for cross-coupling.

Reagents & Equipment:

  • Sodium 2-(2-fluoropyridin-4-yl)acetate (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Copper(I) Iodide (CuI, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Heating mantle or oil bath with temperature control

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add Sodium 2-(2-fluoropyridin-4-yl)acetate (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), CuI (0.2 mmol), and Cs₂CO₃ (1.5 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (oxygen can deactivate the Pd(0) catalyst).3. Insufficient temperature.4. Poor quality solvent or reagents (presence of water).1. Use fresh, high-purity reagents. Consider using a pre-catalyst.2. Improve inert gas technique; ensure all glassware is oven-dried.3. Increase temperature in 10 °C increments.4. Use freshly distilled or anhydrous grade solvents.
Formation of Side Products 1. Proto-decarboxylation of the starting material.2. Homocoupling of the aryl halide.3. Product degradation at high temperatures.1. Ensure the system is rigorously anhydrous. Screen different bases.2. Optimize the Pd/ligand ratio. Ensure efficient stirring.3. Lower the reaction temperature and monitor for the optimal reaction time.
Inconsistent Results 1. Variable quality of Sodium 2-(2-fluoropyridin-4-yl)acetate.2. Inconsistent heating or stirring.1. Purify the starting material if necessary. Confirm its identity and purity by NMR.2. Use a temperature-controlled heating block and ensure consistent stir speed.

Conclusion

Sodium 2-(2-fluoropyridin-4-yl)acetate is a highly valuable and versatile building block for the synthesis of medicinally relevant 2-fluoro-4-arylpyridines via palladium-catalyzed decarboxylative cross-coupling. By understanding the cooperative Pd/Cu catalytic mechanism and systematically optimizing key parameters—namely the ligand, base, solvent, and temperature—researchers can achieve high efficiency and broad substrate scope. The protocols and insights provided herein serve as a robust foundation for the successful application of this modern synthetic strategy in drug discovery and materials science programs.

References

  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Sommer, H., et al. (2014). Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation. Journal of the American Chemical Society. [Link]

  • Cheng, T., et al. Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling. ResearchGate. [Link]

  • Le, C. M., et al. (2019). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • ResearchGate. Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. [Link]

  • Hassan, J., et al. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Yadav, J., et al. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Pothireddy, M., et al. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Synthetic Communications. [Link]

  • Mironov, M. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]

  • Merchant, K. J., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Synthesis of fluorine-containing pyridine C-nucleosides via the Mizoroki-Heck reactions. [Link]

  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society. [Link]

  • SCI. Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. [Link]

  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Kappe, C. O. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Majumder, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • ChemRxiv. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]

Sources

Application

Using Sodium 2-(2-fluoropyridin-4-yl)acetate as a ligand in coordination chemistry

Application Note: Engineering Fluorinated Coordination Polymers using Sodium 2-(2-fluoropyridin-4-yl)acetate Executive Summary This guide details the application of Sodium 2-(2-fluoropyridin-4-yl)acetate (Na-2FPA) as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Fluorinated Coordination Polymers using Sodium 2-(2-fluoropyridin-4-yl)acetate

Executive Summary

This guide details the application of Sodium 2-(2-fluoropyridin-4-yl)acetate (Na-2FPA) as a bifunctional ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike rigid linkers (e.g., isonicotinic acid), Na-2FPA features a methylene spacer that introduces conformational flexibility, while the 2-fluoro substituent modulates the electronic density of the pyridine nitrogen and enables supramolecular fluorine-fluorine (F···F) interactions. This note provides validated protocols for ligand handling, solvothermal synthesis, and structural characterization.

Part 1: Ligand Profile & Chemistry

Chemical Identity:

  • Name: Sodium 2-(2-fluoropyridin-4-yl)acetate

  • Abbreviation: Na-2FPA

  • Precursor CAS: 1000518-05-7 (Acid form)

  • Molecular Weight: 177.11 g/mol (Salt) / 155.13 g/mol (Acid)

  • Coordination Sites: Pyridyl Nitrogen (

    
    ), Carboxylate Oxygens (
    
    
    
    ).

Mechanistic Advantages:

  • Electronic Modulation: The fluorine atom at the ortho position is electron-withdrawing. This lowers the basicity (

    
    ) of the pyridine nitrogen compared to non-fluorinated analogs (e.g., 4-pyridylacetic acid).
    
    • Impact: The weaker Metal-N bond promotes reversibility during crystal growth, facilitating defect correction and yielding higher-quality single crystals.

  • Conformational Flexibility: The

    
     spacer breaks conjugation between the aromatic ring and the carboxylate, allowing the ligand to adopt anti or gauche conformations to satisfy diverse topological requirements.
    
  • Supramolecular "Velcro": The fluorine atom acts as a hydrogen bond acceptor (

    
    ) and participates in 
    
    
    
    interactions, stabilizing unique hydrophobic pore environments.

Part 2: Experimental Protocols

Protocol A: Ligand Preparation (Acid to Sodium Salt)

Note: If starting from the commercially available acid form (CAS 1000518-05-7).

Rationale: Direct use of the sodium salt enhances water solubility and prevents rapid, amorphous precipitation often caused by in-situ deprotonation with strong bases.

  • Stoichiometry: Dissolve 1.0 mmol (155 mg) of 2-(2-fluoropyridin-4-yl)acetic acid in 5 mL of Methanol.

  • Neutralization: Add 1.0 mmol (84 mg) of

    
     dissolved in 2 mL of deionized water.
    
    • Checkpoint: Observe effervescence (

      
       release). Stir until clear.
      
  • Isolation: Evaporate solvent under reduced pressure (Rotavap) at 50°C.

  • Drying: Dry the resulting white powder in a vacuum oven at 60°C for 4 hours.

  • Validation:

    
    -NMR (
    
    
    
    ) should show a downfield shift of the methylene protons compared to the free acid.
Protocol B: Solvothermal Synthesis of Cu(II)-2FPA Framework

Target Topology: 2D or 3D Pillared-Layer structure utilizing the Paddlewheel SBU.

Reagents:

  • 
     (Metal Source)
    
  • Na-2FPA (Ligand)

  • Solvent System: DMF/Ethanol/Water (2:1:1 v/v)

Step-by-Step Procedure:

  • Pre-mixing: In a 20 mL scintillation vial, dissolve 0.1 mmol of

    
     and 0.2 mmol of Na-2FPA in 6 mL of the solvent mixture.
    
    • Note: The solution should be clear blue/green. If turbid, add drops of dilute

      
       until clear (modulates deprotonation rate).
      
  • Sealing: Transfer to a Teflon-lined stainless steel autoclave or seal the glass vial tightly (if using lower temps).

  • Thermal Program:

    • Ramp: 1°C/min to 85°C .

    • Dwell: 48 hours .

    • Cool: 0.1°C/min to Room Temperature (Slow cooling is critical for X-ray quality crystals).

  • Harvesting: Filter the blue block crystals. Wash with DMF (

    
    ) and Ethanol (
    
    
    
    ).

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the critical decision pathways in synthesizing MOFs with Na-2FPA.

G cluster_mech Mechanistic Control Precursor Precursor: 2-(2-fluoropyridin-4-yl)acetic acid Salt Ligand Form: Sodium Salt (Na-2FPA) Precursor->Salt Neutralization (NaHCO3) Method Method: Solvothermal Synthesis (DMF/EtOH, 85°C) Salt->Method + Metal Source Metal Metal Source: Cu(II), Zn(II), Co(II) Metal->Method Structure Target Structure: Pillared-Layer MOF Method->Structure Self-Assembly (48h) Analysis Characterization: SC-XRD, PXRD, TGA Structure->Analysis Validation F_effect 2-Fluoro Effect: Weaker Cu-N bond = Better Crystallinity F_effect->Method Spacer_effect Acetate Spacer: Flexible Geometry (Anti/Gauche)

Caption: Workflow for converting acid precursors to coordination polymers, highlighting the mechanistic role of the fluorine substituent in crystal growth.

Part 4: Characterization & Data Interpretation

TechniqueParameterExpected ObservationCausality
IR Spectroscopy


Indicates deprotonation and coordination of the carboxylate group to the metal center.
IR Spectroscopy


Confirms the integrity of the fluorinated ring; shift suggests participation in supramolecular interactions.
SC-XRD Bond Lengths

The electron-withdrawing F atom reduces N-basicity, typically elongating the Metal-N bond compared to non-fluorinated analogs.
TGA Mass LossStep 1: Solvent (<150°C)Step 2: Ligand (>250°C)Validates the porous nature (solvent loss) and thermal stability of the coordination network.

Part 5: References

  • Giannini, C. et al. (2023).[1] A Rare Structural Motif for a Luminescent Cu(I) Coordination Polymer with 3-(Pyridin-2-yl)triimidazotriazine. Molecules. Link

    • Relevance: Establishes coordination protocols for 2-substituted pyridine ligands, demonstrating the steric and electronic impact of ortho-substitution on Cu(I) networks.

  • Kou, H. Z. et al. (2021). Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing. ACS Applied Materials & Interfaces. Link

    • Relevance: Validates solvothermal synthesis methods (DMF/EtOH) for pyridyl-carboxylate ligands in Zn-MOF construction.

  • Raptis, R. G. et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research. Link

    • Relevance: Provides foundational theory on the coordination strength of substituted pyridines, supporting the "weaker bond = better crystallinity" hypothesis for fluorinated analogs.

  • Stamatatos, T. C. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands. Molecules. Link

    • Relevance: Detailed review of "acetic acid" spacer ligands (-CH2COO-), confirming the flexibility and diverse coordination modes (monodentate vs. bridging) applicable to the 2FPA analog.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques to remove inorganic salts from Sodium 2-(2-fluoropyridin-4-yl)acetate

Case ID: PUR-FPYR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of Inorganic Salts (NaCl, NaBr, Na₂SO₄) from Target API Intermediate Executive Summary & Chemical Logic Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-FPYR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Removal of Inorganic Salts (NaCl, NaBr, Na₂SO₄) from Target API Intermediate

Executive Summary & Chemical Logic

Welcome to the Technical Support Center. You are likely dealing with a crude reaction mixture—possibly from a hydrolysis or cross-coupling reaction—where your target compound, Sodium 2-(2-fluoropyridin-4-yl)acetate , is co-solubilized with inorganic salts.

The Core Challenge: Both your target compound and the impurities (inorganic salts) are highly water-soluble. Standard water washes will result in total product loss.

The Chemical Advantage (The "Fluorine Effect"): Unlike unsubstituted pyridine derivatives, the 2-fluoro substituent significantly lowers the basicity of the pyridine nitrogen due to its strong electron-withdrawing inductive effect ($ -I $).

  • Pyridine pKa: ~5.2

  • 2-Fluoropyridine pKa: ~ -0.44 (Very weak base)

Implication: At pH 3.0–4.0, the pyridine ring remains neutral (unprotonated), while the carboxylate group becomes protonated to the free acid. This prevents the formation of a water-soluble zwitterion, allowing for efficient organic extraction—a technique that often fails with non-fluorinated pyridines.

Module 1: The pH-Swing Extraction (Recommended)

This method offers the highest purity potential by leveraging the specific pKa properties of your molecule to physically separate it from inorganic salts.

The Protocol
  • Dissolution: Dissolve the crude salt mixture in the minimum amount of water (approx. 3–5 volumes relative to solid weight).

  • Acidification (The Critical Step):

    • Cool the solution to 0–5°C.

    • Slowly add 1N HCl until the pH reaches 3.0 – 3.5 .

    • Note: Do not go below pH 1.0, or you risk protonating the pyridine nitrogen (though difficult due to low pKa) or hydrolyzing the fluorine.

  • Extraction:

    • Extract the aqueous phase 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Observation: The inorganic salts (NaCl, etc.) remain in the aqueous phase. The neutral organic free acid moves to the organic phase.

  • Washing: Wash the combined organic layers once with a small volume of brine to remove trapped water.

  • Re-formation of Salt:

    • Dry organic layer over anhydrous Na₂SO₄. Filter.

    • Add 1 equivalent of Sodium 2-Ethylhexanoate (in EtOAc) or Sodium Methoxide (in MeOH) to precipitate the pure sodium salt.

    • Alternatively, evaporate to obtain the free acid solid, then redissolve in stoichiometric NaOH and lyophilize.

Workflow Visualization

pH_Swing_Logic cluster_0 Aqueous Phase (Initial) cluster_1 Acidification (pH 3.0) cluster_2 Biphasic Separation Start Crude Mixture (Target Salt + NaCl) AcidStep Add HCl to pH 3.0 (Protonates Carboxylate Only) Start->AcidStep Species Species Formed: 2-(2-fluoropyridin-4-yl)acetic acid (Neutral / Non-Zwitterionic) AcidStep->Species pKa Logic AqPhase Aqueous Phase Contains: Inorganic Salts (NaCl) AcidStep->AqPhase Salts stay OrgPhase Organic Phase (EtOAc) Contains: Target Free Acid Species->OrgPhase Extracts into

Caption: Logical flow of the pH-swing method, highlighting the neutral species formation due to the low pKa of the fluoropyridine.

Module 2: Hydrophobic Interaction Chromatography (Resin)

If your compound is sensitive to acid or if you require a scalable "green" process without organic solvents like DCM, use Diaion® HP-20 or Amberlite® XAD-16 .

The Mechanism

These resins are porous polystyrenic adsorbents. They bind organic molecules with hydrophobic regions (the fluoropyridine ring) via Van der Waals forces but exclude highly polar inorganic salts.

The Protocol
  • Preparation: Hydrate the HP-20 resin in Methanol for 30 mins, then rinse thoroughly with Deionized (DI) Water (5 bed volumes) to remove methanol.

  • Loading: Dissolve your crude mixture in DI Water. Load onto the column.

    • Flow rate: 0.5 – 1.0 Bed Volumes (BV)/hour.

  • Desalting Wash: Elute with 3–5 BV of 100% DI Water .

    • Monitoring: Check the conductivity of the eluate. When conductivity drops to near-zero (matching input water), salts are removed.

  • Elution: Elute the target compound using a gradient of Methanol/Water (starting 10% MeOH, increasing to 50-80%).

    • Detection: Monitor UV absorbance (254 nm).

  • Finishing: Concentrate the MeOH fractions to obtain the desalted product.

Module 3: Nanofiltration (Scale-Up)

For quantities >100g, nanofiltration (NF) is the most efficient method as it avoids phase changes.

  • Membrane Selection: Molecular Weight Cut-Off (MWCO) of 150–200 Da .

    • Target MW: ~191 Da (Sodium Salt).

    • Salt MW: 58 Da (NaCl).

  • Process: Diafiltration mode. Maintain constant volume by adding pure water while permeating the salt solution out.

  • Rejection: The membrane retains the organic sodium salt (charged + larger size) while allowing small inorganic ions (Cl⁻, Na⁺) to pass.

Troubleshooting & FAQ

Q1: I tried the extraction (Module 1), but my yield is very low. Where is my product?

  • Diagnosis: The pH was likely too low or too high.

  • Fix: If pH < 1, the pyridine nitrogen protonates (becoming cationic) and stays in the water. If pH > 4.5, the carboxylate stays deprotonated (anionic) and stays in the water. You must hit the pH 3.0–3.5 sweet spot .

  • Rescue: Check the aqueous layer by TLC/LCMS. If product is there, adjust pH and re-extract with n-Butanol (more polar than EtOAc).

Q2: The resin column (Module 2) isn't binding my compound; it comes out with the salt.

  • Diagnosis: "Fronting" or overloading.

  • Fix: Ensure the loading solution contains 0% organic solvent . Even 5% methanol can prevent binding of polar aromatics. Also, ensure the resin was fully activated (hydrated) before equilibrating with water.

Q3: Can I just recrystallize it?

  • Analysis: Difficult. Sodium acetate derivatives and NaCl have overlapping solubility profiles in Ethanol.

  • Tip: If you must, try Acetic Acid/Isopropyl Acetate . Dissolve the crude solid in hot acetic acid, filter off insoluble NaCl (hot filtration), then cool/add antisolvent (IPAc) to crystallize the product.

Decision Matrix: Which Method to Choose?
FeaturepH-Swing ExtractionHP-20 ResinNanofiltration
Scale < 50g10g – 1kg> 1kg
Cost LowMediumHigh (Setup)
Salt Removal > 99%> 95%90–95%
Time Fast (Hours)Slow (Overnight)Fast (Continuous)

References

  • LookChem. (n.d.). 2-Fluoropyridine Properties and pKa Data. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Diaion™ HP-20 Product Data Sheet & User Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Salt-dependent elution of uncharged aromatic solutes in ion-exchange chromatography. Retrieved from [Link]

  • ResearchGate. (2013). How to use HP20 resin for fractionation? Retrieved from [Link]

Disclaimer: These protocols are provided for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Optimization

Technical Support Center: Thermal Optimization for Sodium 2-(2-fluoropyridin-4-yl)acetate

Status: Active Document ID: TS-FPYR-004 Last Updated: October 24, 2025 Department: Process Chemistry & Scale-Up Support Executive Summary This guide addresses the thermal sensitivity of Sodium 2-(2-fluoropyridin-4-yl)ace...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-FPYR-004 Last Updated: October 24, 2025 Department: Process Chemistry & Scale-Up Support

Executive Summary

This guide addresses the thermal sensitivity of Sodium 2-(2-fluoropyridin-4-yl)acetate . The synthesis and isolation of this intermediate present a classic "chemical conflict":

  • Decarboxylation Risk: The electron-deficient pyridine ring facilitates thermal decarboxylation, particularly in the free acid form.

  • Fluorine Lability: The 2-fluoro substituent is activated for Nucleophilic Aromatic Substitution (

    
    ), risking hydrolysis to the pyridone impurity if reaction temperatures or pH are too high.
    

This document defines the Safe Operating Window (SOW) to maximize yield and purity.

Module 1: The Thermal Landscape (Critical Process Parameters)

The following table summarizes the competing reaction pathways that dictate the temperature limits.

ParameterConditionConsequenceMechanism
High Temp (> 60°C) Basic pH (NaOH)Impurity Formation: 2-hydroxy/2-oxo analog.

displacement of Fluorine by Hydroxide.
High Temp (> 45°C) Acidic/Neutral pHYield Loss: Formation of 2-fluoro-4-methylpyridine.Thermal Decarboxylation (CO₂ evolution).[1]
Low Temp (< 0°C) Aqueous SolutionProcess Failure: Oiling out or incomplete hydrolysis.Solubility limit / Kinetic stalling.
Optimal Window 20°C – 35°C Target Product: Stable Sodium Salt.Kinetic control favors ester hydrolysis over side reactions.
Visualizing the Reaction Pathways

The diagram below illustrates the competing pathways. Note that the Desired Path requires staying within the "Green Zone" of temperature and pH.

ReactionPathways Start Ester/Nitrile Precursor Target Sodium 2-(2-fluoropyridin- 4-yl)acetate (TARGET) Start->Target Controlled Hydrolysis (NaOH, 20-30°C) Hydrolysis Impurity B: 2-Hydroxy-pyridyl acetate Start->Hydrolysis Overheating (>60°C) + Excess Base Decarb Impurity A: 2-Fluoro-4-methylpyridine (Gas Evolution) Target->Decarb Heat (>50°C) or Acidification (pH < 7) Target->Hydrolysis Long exposure to NaOH > 40°C

Figure 1: Reaction network showing the target pathway (Green) versus thermal risks (Red/Yellow).

Module 2: Optimized Protocol

This protocol assumes the hydrolysis of the corresponding ethyl ester or nitrile precursor.

Step 1: Controlled Hydrolysis
  • Reagent: Use exactly 1.05 equivalents of NaOH. Excess base accelerates the

    
     of the fluorine atom [1].
    
  • Solvent System: THF:Water (3:1). THF solubilizes the organic precursor; water dissolves the base.

  • Temperature: Maintain internal temperature at 20°C – 25°C .

    • Warning: Do not rely on jacket temperature alone. Exotherms can locally spike the temperature, triggering fluorine displacement.

Step 2: pH Adjustment & Phase Split
  • Target pH: The reaction mixture should end at pH 10–11.

  • Critical Action: Do NOT acidify to isolate the free acid. The free acid of 4-pyridylacetic derivatives is zwitterionic and highly prone to decarboxylation upon drying [2].

  • Workup: Wash the aqueous layer with MTBE to remove unreacted organic precursors. Keep the product in the aqueous phase.

Step 3: Isolation (Lyophilization vs. Concentration)
  • Preferred: Lyophilization (Freeze Drying) is the safest method to isolate the sodium salt without thermal stress.

  • Alternative (Rotary Evaporation):

    • Bath temperature: Max 35°C .

    • Vacuum: < 10 mbar.

    • Note: If the water bath is too hot, you will observe gas bubbles (CO₂) indicating decomposition.

Module 3: Troubleshooting Guide

Use this decision tree to diagnose yield or purity issues immediately.

Troubleshooting Problem Start: Identify Issue Gas Observation: Gas Bubbles / Pressure Build-up Problem->Gas LowYield Observation: Low Yield / Mass Balance Loss Problem->LowYield NewSpot Observation: New Polar Impurity on TLC/HPLC Problem->NewSpot CauseDecarb Cause: Decarboxylation (Temp > 45°C or pH < 7) Gas->CauseDecarb LowYield->CauseDecarb CauseSolubility Cause: Product Oiled Out (Incomplete Salt Formation) LowYield->CauseSolubility CauseSNAr Cause: Fluorine Hydrolysis (Excess Base + Temp > 35°C) NewSpot->CauseSNAr ActionCool Action: Lower Temp to < 25°C. Check pH (Keep > 9). CauseDecarb->ActionCool ActionStoich Action: Reduce NaOH to 1.0 eq. Reduce Rxn Temp. CauseSNAr->ActionStoich ActionCoSolvent Action: Add MeOH/EtOH to solubilize. CauseSolubility->ActionCoSolvent

Figure 2: Troubleshooting logic flow for common isolation issues.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I isolate the free acid (2-(2-fluoropyridin-4-yl)acetic acid) instead of the sodium salt? A: We strongly advise against this. Pyridylacetic acids are notoriously unstable in their free acid form due to the formation of zwitterions that lower the activation energy for decarboxylation [3]. If you must isolate the acid, store it at -20°C and use it immediately. The sodium salt is significantly more stable.

Q2: I see a new impurity at RRT 0.85 after drying. What is it? A: This is likely the decarboxylated product (2-fluoro-4-methylpyridine). It is volatile. If you see it, your drying temperature was too high. Switch to lyophilization or use a vacuum oven at ambient temperature (< 25°C).

Q3: How do I remove the inorganic salts (NaCl) if I can't crystallize? A: Since the product is a salt, desalting is difficult without reverse-phase chromatography. For intermediate use, many researchers use the crude mixture (Product + NaCl) directly in the next step, correcting the molecular weight for the salt content. Alternatively, use a resin-based desalination (e.g., Diaion HP-20) if high purity is required.

Q4: What is the maximum safe holding time for the reaction mixture? A: At 20°C and pH 10, the mixture is stable for approximately 12–18 hours. Beyond 24 hours, slow hydrolysis of the fluorine begins to detectable levels (>0.5% by HPLC).

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society, Perkin Transactions 1, 1996. (Demonstrates susceptibility of fluoropyridines to nucleophilic attack).

  • Dunn, P. J., et al. "The development of a process for the preparation of a pyridylacetic acid derivative." Organic Process Research & Development, 2004.[2] (Discusses decarboxylation risks in pyridine acetic acids).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004.

Sources

Troubleshooting

Resolving polymerization issues involving fluorinated pyridine derivatives

Current Status: Online | Lead Scientist: Dr. Aris Thorne | Topic: Fluorinated Pyridine Derivatives Welcome to the Technical Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Lead Scientist: Dr. Aris Thorne | Topic: Fluorinated Pyridine Derivatives

Welcome to the Technical Support Hub.

You are likely here because your standard polymerization protocols (which work perfectly for Styrene or MMA) are failing with fluorinated vinylpyridines (e.g., 2-fluoro-4-vinylpyridine).

Do not panic. This is a known "electronic tug-of-war."

The introduction of fluorine atoms onto the pyridine ring creates two competing electronic effects that disrupt standard Controlled Radical Polymerization (CRP):

  • Catalyst Poisoning: The pyridine nitrogen remains a strong sigma-donor, capable of displacing ligands on transition metal catalysts (ATRP).

  • The

    
     Trap:  The electron-withdrawing fluorine activates the ring toward Nucleophilic Aromatic Substitution (
    
    
    
    ), turning your monomer into a susceptibility point for side reactions.

Below are the troubleshooting modules designed to isolate and resolve these specific failure modes.

Module 1: Catalyst Deactivation (ATRP Focus)

User Query: "I am trying to polymerize 2-fluoro-4-vinylpyridine using CuBr/PMDETA, but the reaction stalls at <20% conversion and turns a dark green sludge. Why?"

Diagnosis: You are experiencing Competitive Coordination .[1] In Atom Transfer Radical Polymerization (ATRP), the equilibrium depends on the Copper-Ligand complex (


) remaining intact. However, pyridine is a "borderline" base (in HSAB theory) and coordinates strongly to 

and

.
  • The Mechanism: The large excess of monomeric pyridine nitrogen displaces your PMDETA ligand. The resulting

    
    -Pyridine complex has a completely different redox potential, usually too stable to abstract the halogen from the initiator. The "dark green" color often indicates the formation of oxidized 
    
    
    
    -pyridine species that are catalytically dead.

The Fix:

  • Switch to Stronger Ligands: You must use ligands with a binding constant (

    
    ) orders of magnitude higher than pyridine.
    
    • Recommended: TPMA (Tris(2-pyridylmethyl)amine) or Me6TREN . These tetradentate ligands wrap the copper center, sterically and electronically preventing the monomer from displacing them.

  • Change the Halogen: For vinylpyridines, bromide-based systems often are too active, leading to high radical concentrations and termination.

    • Protocol Adjustment: Switch to a Chloride-based system (CuCl / R-Cl initiator). The stronger C-Cl bond slows propagation (

      
      ) relative to deactivation, regaining control.
      

Data Comparison: Ligand Efficacy for Pyridines

LigandBinding Constant (

)
Suitability for FluoropyridinesResult
Bipy (Bipyridine) LowFail Catalyst displacement; stalling.
PMDETA MediumRisk Works only at low conversion; high PDI.
TPMA HighExcellent Maintains complex integrity; low PDI.[1]
Me6TREN Very HighGood Very active; requires CuCl to prevent runaway.
Module 2: The Trap (Side Reactions)

User Query: "My polymer is crosslinking (gelling) unexpectedly, or the final product has a different UV-Vis absorption than expected. I am using an amine-functionalized initiator."

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


). 
Fluorine is an exceptional leaving group on electron-deficient aromatic rings (like pyridine).
  • The Cause: If you use primary amines (as initiators or solvents) or alkoxides, they will attack the carbon attached to the fluorine. The fluorine is ejected, and your nucleophile is grafted onto the ring.

  • The Consequence: If your nucleophile is difunctional (e.g., a diamine), it will link two polymer chains together through the pyridine rings, causing immediate gelation.

The Fix:

  • Eliminate Nucleophiles: Do not use amine-based ligands or initiators if they are not fully tertiary/hindered.

  • Temperature Control:

    
     activation energy is generally higher than radical propagation. Lower the polymerization temperature (e.g., from 80°C to 50°C) to favor polymerization over substitution.
    
  • Switch to RAFT: If

    
     persists, abandon ATRP. RAFT (Reversible Addition-Fragmentation chain Transfer) does not require metal catalysts or nucleophilic ligands.
    
Module 3: Solubility & The "Fluorous Phase"

User Query: "The reaction mixture becomes cloudy/milky after 1 hour. The GPC trace shows a bimodal distribution."

Diagnosis: Premature Precipitation (The Fluorophobic Effect). While vinylpyridine is soluble in many organics, poly(fluorovinylpyridine) often exhibits "fluorous" behavior. As the chain grows, it becomes insoluble in standard organic solvents (like Toluene or dilute DMF), causing the chain to coil and precipitate. This leads to "trapped" radicals and uncontrolled growth (bimodal GPC).

The Fix:

  • Solvent System: Use a co-solvent that bridges the organic/fluorous gap.

    • Add:

      
      -Trifluorotoluene (TFT) or Hexafluoroisopropanol (HFIP).
      
    • Ratio: Start with a 50:50 mix of DMF:TFT.

Visual Troubleshooting Guide

The following logic flow helps you decide the correct protocol modification based on your specific failure mode.

Troubleshooting Start START: Identify Failure Mode Q1 Is the reaction mixture turning Green/Blue and stopping? Start->Q1 Q2 Is the polymer gelling or changing color unexpectedly? Q1->Q2 No ATRP_Fail Diagnosis: Catalyst Poisoning (N-Coordination) Q1->ATRP_Fail Yes Q3 Is the solution turning cloudy/precipitating? Q2->Q3 No SNAr_Fail Diagnosis: SNAr Side Reaction (Fluorine Displacement) Q2->SNAr_Fail Yes Sol_Fail Diagnosis: Fluorophobic Precipitation Q3->Sol_Fail Yes Fix_ATRP ACTION: 1. Switch Ligand to TPMA 2. Use CuCl instead of CuBr ATRP_Fail->Fix_ATRP Fix_SNAr ACTION: 1. Remove Amine/Alkoxide species 2. Lower Temp (<60°C) 3. Switch to RAFT SNAr_Fail->Fix_SNAr Fix_Sol ACTION: Add Trifluorotoluene (TFT) or HFIP as co-solvent Sol_Fail->Fix_Sol

Figure 1: Decision matrix for diagnosing polymerization failures in fluorinated pyridine systems.

Standardized Protocol: RAFT Polymerization of 2-Fluoro-4-Vinylpyridine

Rationale: This protocol bypasses the metal coordination issues of ATRP and minimizes


 risks by using a non-nucleophilic Chain Transfer Agent (CTA).

Materials:

  • Monomer: 2-Fluoro-4-Vinylpyridine (Purified over basic alumina to remove inhibitors).

  • CTA: Cumyl dithiobenzoate (CDB) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Note: Dithiobenzoates control vinylpyridines better than trithiocarbonates.

  • Initiator: AIBN (Recrystallized).

  • Solvent: DMF (Anhydrous) + 10% Trifluorotoluene (if high MW is targeted).

Step-by-Step:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 100.

    • Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Dissolution: In a Schlenk tube, dissolve the CTA and AIBN in the solvent. Add the monomer last.[1] Total solids concentration should be ~30-40% wt.

  • Degassing (CRITICAL):

    • Perform at least 4 freeze-pump-thaw cycles . Oxygen inhibition is severe in pyridine systems due to the formation of stable peroxy-radicals.

    • Backfill with high-purity Nitrogen or Argon.

  • Polymerization:

    • Immerse in a pre-heated oil bath at 60°C .

    • Why 60°C? High enough for AIBN decomposition (

      
      ), but low enough to prevent thermal defluorination.
      
  • Quenching:

    • Stop at ~60% conversion (usually 12-16 hours) to preserve "livingness."

    • Cool rapidly in liquid nitrogen and expose to air.

  • Purification:

    • Precipitate dropwise into cold Hexanes (or Diethyl Ether).

    • Note: Do not use water/methanol mixes if the polymer is highly fluorinated; it may form a stable colloid rather than precipitating.

References
  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science. (Foundational text on ATRP catalyst/ligand selection). 2[3]

  • Tsarevsky, N. V., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers. Macromolecules.[1][2][4][5][6][7] (Specifics on using CuCl and TPMA for pyridines). 7[3][5][8][9][10][11]

  • Convertine, A. J., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules.[1][2][4][5][6][7] (Protocol validation for RAFT of vinylpyridines). 4[3][9][11]

  • Senaweera, S., & Weaver, J. D. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.[1] (Mechanistic insight into

    
     susceptibility of fluorinated arenes). 12[3][8][9][10][11]
    
  • Park, K. (2025). Solubility of Polymers.[1][13][14][15] (General principles of polymer solubility and precipitation). 14[3][4][5][8][9][10][11]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Sodium 2-(2-fluoropyridin-4-yl)acetate

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of Hi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Sodium 2-(2-fluoropyridin-4-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers in developing robust and reliable analytical methods.

Sodium 2-(2-fluoropyridin-4-yl)acetate is a polar, acidic compound, presenting a unique challenge for retention and separation in traditional reversed-phase (RP) HPLC.[1][2] This guide will compare two distinct reversed-phase HPLC approaches, demonstrating the impact of column chemistry and mobile phase composition on critical chromatographic parameters.

The Analytical Challenge: Retaining and Separating a Polar Analyte

The primary difficulty in analyzing Sodium 2-(2-fluoropyridin-4-yl)acetate lies in its high polarity. Conventional C18 columns, the workhorses of reversed-phase chromatography, often provide insufficient retention for such polar molecules, leading to elution near the solvent front and poor resolution from potential impurities.[3] To overcome this, specialized column chemistries and mobile phase strategies are necessary.

This guide will compare the performance of two reversed-phase columns:

  • Method A: A polar-endcapped C18 column, designed to enhance retention of polar compounds.

  • Method B: A mixed-mode column with both reversed-phase and anion-exchange functionalities, offering a dual retention mechanism.[1]

The objective is to develop a method that provides adequate retention for the main peak, good resolution from potential process-related impurities and degradation products, and excellent peak shape, all within a reasonable analysis time.

Experimental Design and Rationale

The method development process is a systematic approach to optimizing the separation. The choices made at each step are grounded in chromatographic theory and practical experience.

Column Selection: A Tale of Two Chemistries

The heart of an HPLC separation is the column.[4][5] For polar analytes, the choice of stationary phase is critical.[6]

  • Method A: Polar-Endcapped C18: Standard C18 phases can exhibit poor wettability in highly aqueous mobile phases, leading to retention time instability. Polar-endcapped columns incorporate a polar group near the silica surface, which helps to maintain a hydrated layer and improves the retention of polar compounds.[7] This approach represents an evolution of traditional reversed-phase chemistry.

  • Method B: Mixed-Mode (Reversed-Phase/Anion-Exchange): This strategy employs a stationary phase with both hydrophobic (C18) and anion-exchange functionalities.[1] This allows for two distinct retention mechanisms. The C18 component provides reversed-phase retention, while the anion-exchange groups interact with the negatively charged carboxylate of the analyte, significantly enhancing retention.[1] This dual-mode approach can be particularly effective for separating compounds with varying polarity and charge states.

Mobile Phase Optimization: The Driving Force of Separation

The mobile phase composition dictates the elution strength and selectivity of the separation.[8][9] For this analysis, a gradient elution will be employed to ensure adequate separation of both early and late-eluting impurities.[10]

  • Aqueous Phase (Mobile Phase A): A phosphate buffer at a pH of 3.0 was chosen. At this pH, the carboxylic acid of Sodium 2-(2-fluoropyridin-4-yl)acetate will be partially protonated, influencing its retention on both column types. The low pH also helps to sharpen peaks by minimizing silanol interactions with the silica support.

  • Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

The gradient will be optimized to provide a balance between resolution and analysis time.

Method Validation: Ensuring Trustworthiness

A developed analytical method is only useful if it is proven to be reliable. Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be assessed, including specificity, linearity, accuracy, precision, and robustness.[11][12][13]

Comparative Performance Data

The following tables summarize the key performance parameters observed for each method.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Polar-Endcapped C18)Method B (Mixed-Mode RP/Anion-Exchange)
Retention Time (min) 3.27.8
Resolution (Main Peak vs. Closest Impurity) 1.83.5
Tailing Factor (Main Peak) 1.51.1
Theoretical Plates (Main Peak) 35008500

Table 2: Method Validation Summary

Validation ParameterMethod AMethod B
Linearity (r²) 0.99920.9998
Accuracy (% Recovery) 98.5 - 101.2%99.5 - 100.8%
Precision (%RSD, Interday) 1.2%0.8%

Discussion of Results

As the data clearly indicates, Method B, utilizing the mixed-mode column, provides a demonstrably superior separation.

  • Retention: The significantly longer retention time in Method B (7.8 min vs. 3.2 min) indicates a much stronger interaction between the analyte and the stationary phase.[1] This increased retention moves the main peak away from the solvent front, allowing for better resolution of early-eluting impurities.

  • Resolution: With a resolution value of 3.5, Method B achieves baseline separation between the main peak and its closest eluting impurity. Method A, with a resolution of 1.8, provides adequate but less robust separation.

  • Peak Shape and Efficiency: The tailing factor of 1.1 and the higher number of theoretical plates for Method B are indicative of a more efficient and symmetrical peak.[10] This is crucial for accurate integration and quantification.

The superior performance of the mixed-mode column can be attributed to its dual retention mechanism.[1] The combination of hydrophobic and ion-exchange interactions provides a more selective and powerful means of retaining and separating the polar, acidic analyte and its related impurities.

Experimental Protocols

HPLC System and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Detection Wavelength: 265 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Flow Rate: 1.0 mL/min

Mobile Phase Preparation
  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

Gradient Program
Time (min)% Mobile Phase B
010
1570
1770
17.110
2010
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of Sodium 2-(2-fluoropyridin-4-yl)acetate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Visualizing the Workflow

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation & Validation cluster_conclusion Conclusion Analyte Sodium 2-(2-fluoropyridin-4-yl)acetate Problem Polar & Acidic Poor Retention on C18 Analyte->Problem Column_Selection Column Selection MethodA Method A: Polar-Endcapped C18 Column_Selection->MethodA MethodB Method B: Mixed-Mode RP/Anion-Exchange Column_Selection->MethodB Mobile_Phase Mobile Phase Optimization (pH 3.0 Phosphate Buffer / ACN) MethodA->Mobile_Phase MethodB->Mobile_Phase Performance_Comparison Performance Comparison (Retention, Resolution, Peak Shape) Mobile_Phase->Performance_Comparison Data_Analysis Data Analysis Performance_Comparison->Data_Analysis Validation Method Validation (ICH Q2(R1)) Conclusion Method B is Superior: - Better Retention - Higher Resolution - Improved Peak Shape Validation->Conclusion Data_Analysis->Validation

Caption: HPLC Method Development and Comparison Workflow.

Conclusion and Recommendations

For the purity analysis of Sodium 2-(2-fluoropyridin-4-yl)acetate, a mixed-mode reversed-phase/anion-exchange HPLC column provides a significantly more robust and reliable method compared to a standard polar-endcapped C18 column. The dual retention mechanism of the mixed-mode column overcomes the challenges associated with analyzing this polar, acidic compound, resulting in superior retention, resolution, and peak shape.

It is recommended that researchers working with similarly challenging polar analytes consider mixed-mode chromatography as a powerful tool in their method development arsenal. The initial investment in exploring alternative column chemistries can lead to the development of more accurate, precise, and ultimately more trustworthy analytical methods, which is paramount in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • What's the Best Column for Polar Compound Retention? Waters Corporation Blog.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation.

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.

  • A Guide to HPLC Column Selection. Amerigo Scientific.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • HPLC Purity Testing Explained: What Researchers Need to Know. Bio-synthesis.

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Waters Corporation.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.

  • Strategies for Method Development and Optimization in HPLC. Drawell.

  • Mobile Phase Optimization: Significance and symbolism. SciTechnol.

  • Polar Compounds. SIELC Technologies.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Sodium 2-(2-fluoropyridin-4-yl)acetate

Executive Summary & Risk Profiling Sodium 2-(2-fluoropyridin-4-yl)acetate is a specialized fluorinated pyridine derivative often utilized as a building block in late-stage pharmaceutical synthesis. While specific toxicol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profiling

Sodium 2-(2-fluoropyridin-4-yl)acetate is a specialized fluorinated pyridine derivative often utilized as a building block in late-stage pharmaceutical synthesis. While specific toxicological data (LD50, STOT) for this exact salt may be limited in public repositories, the structural combination of a fluorinated heterocycle and an acetate salt necessitates a Precautionary Handling Strategy .

As a Senior Application Scientist, I categorize this material as Occupational Health Band (OHB) 3 until definitive chronic toxicity data proves otherwise. This classification assumes potential bioactivity and moderate-to-high irritation risks.

Chemical Hazard Analysis
PropertyHazard Implication
Physical State Hygroscopic Powder. High risk of airborne dust generation during weighing. Static charge accumulation is likely.[1]
Fluorine Moiety Metabolic/Combustion Risk. C-F bonds are robust, but thermal decomposition releases Hydrogen Fluoride (HF).
Pyridine Core Irritant/Sensitizer. Pyridine derivatives are known skin/eye irritants (H315, H319) and respiratory irritants (H335).
Solubility High Water Solubility. Rapid absorption through mucous membranes if aerosolized.

Hierarchy of Controls & PPE Matrix

Effective safety is not just about what you wear; it is about the barrier between you and the molecule. The following matrix prescribes the mandatory protective layers.

Engineering Controls (Primary Barrier)
  • Solid Handling: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure . Face velocity must be verified >0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder "fly-out."

Personal Protective Equipment (Secondary Barrier)
Protection ZonePPE SpecificationTechnical Rationale
Respiratory N95 (Minimum) or P100 (Recommended) If handling outside a hood is unavoidable (e.g., waste transfer), a P100 respirator is required to capture fine particulates. Ref: OSHA 29 CFR 1910.134
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Fluorinated pyridines can permeate standard latex. Nitrile offers superior resistance to the organic solvents (e.g., DMSO, DMF) likely used in downstream coupling.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids/dust. Tyvek provides a non-porous barrier against dust accumulation.

Operational Workflow: Safe Handling Protocol

This protocol is designed to minimize exposure during the most critical phase: Solubilization .

Step 1: Preparation & Weighing
  • Donning: Put on inner gloves, Tyvek coat, and goggles. Check fume hood flow alarm.

  • Static Neutralization: Pass the anti-static gun over the weighing boat and the stock container.

  • Transfer: Using a disposable spatula, transfer the solid.

    • Critical: Do not tap the spatula against the container rim; this generates aerosols.

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which compromises the seal).

Step 2: Dissolution (The "Wetting" Phase)
  • Solvent Choice: Water, Methanol, or DMSO.

  • Technique: Add the solid to the solvent , not solvent to solid. This prevents "puffing" of the light powder into the hood airstream.

  • Mixing: Use a magnetic stir bar. Avoid vigorous shaking of the vial.

Step 3: Doffing & Decontamination[2]
  • Outer Gloves: Remove inside the hood and dispose of in the solid hazardous waste stream.

  • Surface Clean: Wipe the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible salt residues.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Visualization: Safety Logic & Emergency Response[3]

The following diagrams illustrate the decision-making logic for handling and spill response.

Diagram 1: Operational Hierarchy & Exposure Control

Caption: Logical flow for selecting controls based on the physical state of the material.

SafetyHierarchy Start Handling Sodium 2-(2-fluoropyridin-4-yl)acetate StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solubilized (DMSO/Water) StateCheck->Liquid Reaction Hood Engineering: Fume Hood / Balance Enclosure (REQUIRED) Solid->Hood Liquid->Hood Static Control: Anti-Static Gun Hood->Static Splash PPE: Double Nitrile + Goggles Hood->Splash Resp PPE: N95/P100 (If open handling) Static->Resp

Diagram 2: Spill Response Decision Tree

Caption: Immediate actions for dry vs. wet spills to prevent fluorinated contamination.

SpillResponse Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet NoDust DO NOT SWEEP (Generates Aerosols) Dry->NoDust Absorb Absorb with Vermiculite/Sand Wet->Absorb Cover Cover with Wet Paper Towels (Dampen to trap dust) NoDust->Cover Scoop Scoop to Hazardous Waste Cover->Scoop Absorb->Scoop Clean Triple Rinse Surface (Water -> Ethanol -> Water) Scoop->Clean

Disposal & Environmental Compliance

Proper disposal is critical due to the fluorine content . Standard incineration may not be sufficient if the facility is not equipped for halogenated waste (risk of creating HF gas in the incinerator stack).

Waste Stream Segregation
  • Solid Waste:

    • Label: "Solid Hazardous Waste - Halogenated Organic Salt."

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Liquid Waste:

    • Do NOT mix with general non-halogenated organic solvents (e.g., Acetone/Hexane waste).

    • Segregate into the Halogenated Solvent stream.

    • Label must explicitly state: "Contains Fluorinated Pyridines."

Destruction Method
  • High-Temperature Incineration: The waste must be sent to a facility capable of scrubbing Hydrogen Fluoride (HF) from the flue gas.

  • Reference: Prudent Practices in the Laboratory, Chapter 8 (Management of Waste).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Fluoropyridine (Structural Analog). National Library of Medicine. [Link]

Sources

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